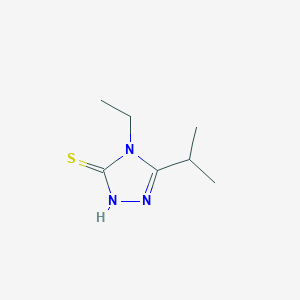

4-etil-5-isopropil-4H-1,2,4-triazol-3-tiol

Descripción general

Descripción

4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C7H13N3S and its molecular weight is 171.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación Farmacéutica

Este compuesto, con el número CAS 66921-11-7, se está explorando por sus posibles aplicaciones farmacéuticas debido a su similitud estructural con otros derivados de triazol que exhiben propiedades terapéuticas . Su estructura molecular única podría ser fundamental en la síntesis de nuevos fármacos con actividades antimicrobianas y antioxidantes, como sugieren estudios sobre derivados similares de triazol-tiol .

Química Analítica

El potencial del compuesto en química analítica radica en su uso como reactivo o sonda. Por ejemplo, podría usarse en el diseño de sondas basadas en la dispersión Raman mejorada por superficie (SERS) para la detección rápida y precisa de marcadores de ADN .

Mecanismo De Acción

Target of Action

It is known that 1h-1,2,4-triazole-3-thiol, a related compound, is a mercapto-substituted 1,2,4-triazole ligand . It exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts .

Mode of Action

1h-1,2,4-triazole-3-thiol, a similar compound, undergoes regioselective s-alkylation to form a series of s-substituted derivatives . This suggests that 4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol may interact with its targets through a similar mechanism.

Biochemical Pathways

Related compounds such as 1h-1,2,4-triazole-3-thiol have been used in studies to design surface-enhanced raman scattering-based probes for fast and accurate detection of dna markers , suggesting potential involvement in nucleic acid interactions.

Pharmacokinetics

The solubility of a related compound, 1h-1,2,4-triazole-3-thiol, in water is 50 g/l , which may suggest good bioavailability.

Result of Action

Related compounds have shown antibacterial activity , suggesting potential antimicrobial effects.

Actividad Biológica

4-Ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol (C₇H₁₃N₃S) is a synthetic organic compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in cancer research and medicinal chemistry. The presence of the thiol (-SH) group enhances its reactivity and biological profile, making it a candidate for various therapeutic applications.

- Molecular Formula : C₇H₁₃N₃S

- Molecular Weight : 171.26 g/mol

- Structural Features : The compound features a triazole ring and a thiol group, which contribute to its biological reactivity.

Biological Activity Overview

Research indicates that 4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol exhibits significant cytotoxic activity against various cancer cell lines. Its efficacy has been evaluated using standard assays such as the MTT assay.

Cytotoxicity Studies

-

Cell Lines Tested :

- Human breast cancer (MCF-7)

- Cervical cancer (HeLa)

- Lung cancer (A549)

-

Results :

- The compound demonstrated promising cytotoxic effects with IC50 values lower than 12 μM against HeLa cells.

- Selectivity was observed against cancerous cells compared to normal cells, indicating potential for targeted therapy.

The mechanism of action of 4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol is believed to involve:

- Inhibition of Enzyme Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation.

- Regioselective Reactions : The thiol group allows for regioselective S-alkylation, leading to the formation of active derivatives that may enhance biological activity .

Comparative Analysis with Related Compounds

To better understand the unique properties of 4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol, a comparison with related triazole compounds is essential:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1,2,4-Triazole | Core triazole ring | Lacks substituents enhancing biological activity |

| 4-Methyl-5-isopropyl-1,2,4-triazole | Similar substituents | Different alkyl groups affecting solubility |

| 3-Thiocyanato-1,2,4-triazole | Contains thiol group | Different functional group leading to varied reactivity |

| 5-(Trifluoromethyl)-1,2,4-triazole | Triazole structure | Fluorinated group enhances lipophilicity |

This table highlights how the structural aspects of 4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol contribute to its distinct biological properties.

Case Studies and Research Findings

Recent studies have further explored the biological activity of 4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol:

- Anticancer Activity :

- Antimicrobial Properties :

- Pharmacokinetics :

Propiedades

IUPAC Name |

4-ethyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S/c1-4-10-6(5(2)3)8-9-7(10)11/h5H,4H2,1-3H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUIQWQZEOIERG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357648 | |

| Record name | 4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66921-11-7 | |

| Record name | 4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.